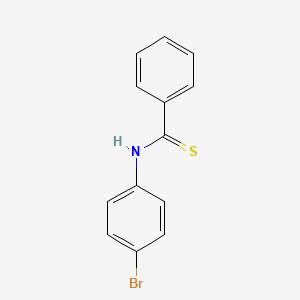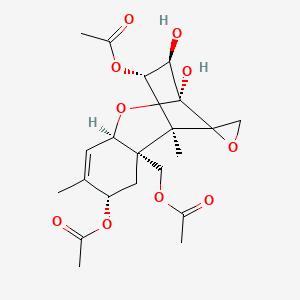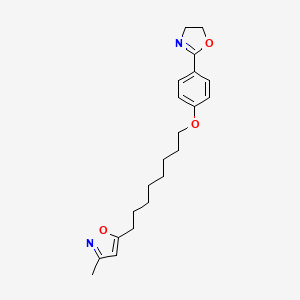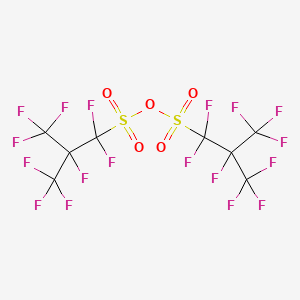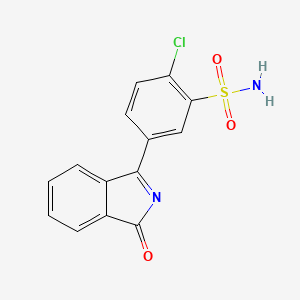
2-chloro-5-(1-oxo-1H-isoindol-3-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-(1-oxo-1H-isoindol-3-yl)benzenesulfonamide is an organic compound belonging to the class of isoindolones. These are aromatic polycyclic compounds that contain an isoindole bearing a ketone.
Méthodes De Préparation
The synthesis of 2-chloro-5-(1-oxo-1H-isoindol-3-yl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonamide with isoindole derivatives under specific conditions. The reaction conditions often include the use of solvents like toluene and catalysts such as p-toluenesulfonic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity .
Analyse Des Réactions Chimiques
2-chloro-5-(1-oxo-1H-isoindol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as zinc/acetic acid or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Applications De Recherche Scientifique
2-chloro-5-(1-oxo-1H-isoindol-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals .
Mécanisme D'action
The mechanism of action of 2-chloro-5-(1-oxo-1H-isoindol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. One known target is carbonic anhydrase, an enzyme involved in various physiological processes. The compound inhibits the activity of this enzyme, leading to its therapeutic effects. The pathways involved in its action are still under investigation .
Comparaison Avec Des Composés Similaires
2-chloro-5-(1-oxo-1H-isoindol-3-yl)benzenesulfonamide can be compared with other similar compounds, such as:
Propriétés
Numéro CAS |
87177-16-0 |
|---|---|
Formule moléculaire |
C14H9ClN2O3S |
Poids moléculaire |
320.8 g/mol |
Nom IUPAC |
2-chloro-5-(3-oxoisoindol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H9ClN2O3S/c15-11-6-5-8(7-12(11)21(16,19)20)13-9-3-1-2-4-10(9)14(18)17-13/h1-7H,(H2,16,19,20) |
Clé InChI |
DZYPJNMPERLMPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC2=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


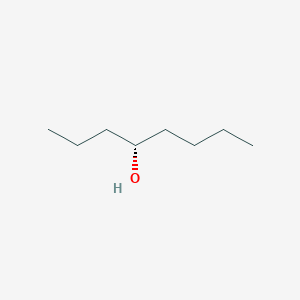
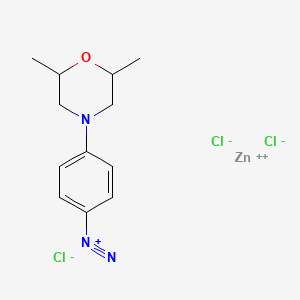



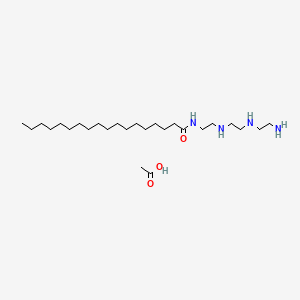
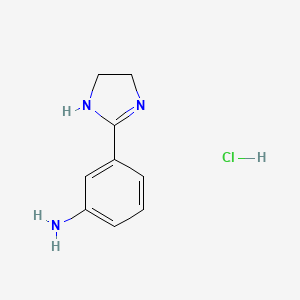
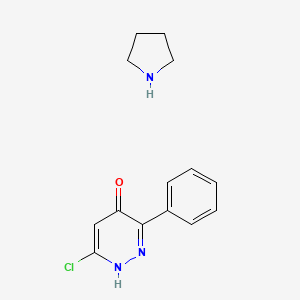
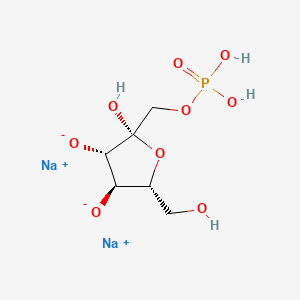
![4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one](/img/structure/B12673751.png)
